B1574686 ROX maleimide, 5-isomer

ROX maleimide, 5-isomer

Cat. No.: B1574686
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of 5-ROX Maleimide

The 5-ROX maleimide structure comprises:

  • Rhodamine X fluorophore core : A xanthene-based scaffold with a conjugated π-system responsible for its red fluorescence.
  • Maleimide reactive group : A thiol-reactive moiety that undergoes Michael addition with sulfhydryl (-SH) groups to form stable thioether bonds.
  • Carboxyl group at position 5 : Positioned on the xanthene ring, distinguishing it from the 6-isomer, where the carboxyl resides on the adjacent carbon.
Property Value Source
Molecular Formula C₃₉H₃₆N₄O₆
Molecular Weight 656.73 g/mol
Excitation/Emission Maxima 570 nm / 591 nm
Extinction Coefficient (ε) 93,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield 1.00

The maleimide group is attached via a spacer to the fluorophore, minimizing steric hindrance during conjugation. This design optimizes labeling efficiency while preserving the dye’s spectral characteristics.

Comparative Analysis of 5- and 6-ROX Isomers

ROX exists as two regioisomers due to the carboxyl group’s position on the xanthene ring. While their spectral properties are indistinguishable, structural differences influence their reactivity and chromatographic behavior:

Parameter 5-ROX Maleimide 6-ROX Maleimide References
Carboxyl Position C5 of xanthene ring C6 of xanthene ring
Synthetic Accessibility Requires selective synthesis More abundant in mixed isomers
Chromatographic Separation Resolves on HILIC columns Co-elutes with 5-isomer unless purified
Commercial Purity ≥95% (HPLC-MS) ≥95% (HPLC-MS)

Key distinctions include:

  • Reactivity : Both isomers exhibit equivalent thiol-reactivity, as the maleimide group remains unaffected by the carboxyl position.
  • Synthetic Challenges : The 5-isomer is less prevalent in mixed-isomer preparations, necessitating specialized purification protocols (e.g., column chromatography).
  • Analytical Implications : Mixed-isomer preparations (e.g., 5(6)-ROX) produce dual peaks in HPLC, complicating quantification. Pure 5- or 6-isomers avoid this issue.

Impact of Isomerism on Chromatographic Behavior

The structural difference between 5- and 6-ROX maleimide profoundly affects their chromatographic resolution:

Chromatographic Method 5-ROX Behavior 6-ROX Behavior Outcome
HPLC (Reverse Phase) Retention time ~X Retention time ~Y Partial separation
HILIC Stronger interaction with polar stationary phase Weaker interaction Complete resolution
Electrophoresis Single band Single band No separation unless tagged

Note: X < Y for 5-ROX vs. 6-ROX in reverse-phase HPLC due to hydrophobicity differences.

Mechanistic Insights :

  • HILIC : Hydrophilic interaction liquid chromatography exploits differences in hydrophilicity between isomers. The 5-isomer’s carboxyl group may enhance polar interactions with the stationary phase, enabling baseline separation.
  • Electrophoresis : Without additional tags (e.g., charge-altering groups), isomers migrate identically due to identical molecular weight and charge.

Practical Implications :

  • Mixed-Isomer Preparations : Commercial 5(6)-ROX often contains a 3:1 to 6:1 ratio of 6- to 5-isomer, requiring chromatographic purification for single-isomer applications.
  • Analytical Applications : Pure 5-ROX maleimide is critical for single-molecule imaging, where peak doubling would obscure results.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C₃₉H₃₆N₄O₆
  • Molecular Weight : 656.73 g/mol
  • Absorption Maximum : 570 nm
  • Emission Maximum : 591 nm
  • Fluorescence Quantum Yield : ~1.00
  • Solubility : Soluble in DMSO and DMF

The compound features a maleimide group that specifically reacts with thiol groups (–SH) found in cysteine residues of proteins, forming stable thioether bonds. This reactivity is optimal at a pH range of 6.5 to 7.5, making it advantageous for various labeling applications in biological systems .

Protein Labeling

ROX maleimide, 5-isomer is primarily used for labeling proteins and peptides in various assays. The ability to form stable conjugates allows for the visualization and quantification of proteins in complex biological samples.

  • Case Study : In studies involving calcium/calmodulin-dependent protein kinase II interactions, ROX maleimide was employed to label the target protein, enabling researchers to monitor dynamic signaling pathways within cells.

Fluorescence Microscopy

The strong fluorescence emitted by ROX maleimide makes it suitable for fluorescence microscopy applications. It allows researchers to visualize cellular structures and processes with high sensitivity.

  • Data Table: Fluorescence Properties Comparison
Dye NameAbsorption Max (nm)Emission Max (nm)Quantum Yield
This compound5705911.00
Texas Red595615~0.60
Alexa Fluor 488495519~0.92

Flow Cytometry

ROX maleimide is utilized in flow cytometry for the detection of labeled cells and biomolecules. Its high quantum yield enhances sensitivity, making it possible to detect low-abundance targets.

  • Application Example : In a study assessing efflux transporters, ROX maleimide was used as a fluorescent substrate to evaluate cellular responses to various inhibitors .

Fluorescence Resonance Energy Transfer (FRET)

The compound can serve as either a donor or acceptor fluorophore in FRET applications, facilitating the study of molecular interactions at close proximity.

  • Experimental Setup : When paired with appropriate donor/acceptor pairs, ROX maleimide can provide insights into conformational changes in proteins during interaction studies .

Synthesis and Stability

The synthesis of ROX maleimide involves the modification of rhodamine X to introduce the maleimide functional group. This process typically includes several steps that ensure the purity and stability of the final product.

  • Storage Conditions : ROX maleimide should be stored desiccated at -20°C and protected from light to maintain its stability and fluorescence properties over time .

Comparison with Similar Compounds

Key Properties:

  • Spectral Profile : Absorption (λEx) at ~570 nm and emission (λEm) at ~580–591 nm, making it suitable for red fluorescence imaging .
  • Purity : ≥95% by HPLC and NMR, with strict isomer separation (5- vs. 6-ROX) to prevent doublet peaks in analytical techniques like electrophoresis .
  • Applications: Protein labeling, single-molecule tracking (e.g., CaMKII-calmodulin interactions), and bio-conjugation for diagnostics .

Comparison with Similar Compounds

The following table compares ROX maleimide, 5-isomer with structurally or functionally analogous thiol-reactive dyes:

Compound Molecular Formula Molecular Weight λEx/λEm (nm) Key Features Applications References
This compound C₃₉H₃₆N₄O₆ 656.73 570/591 High brightness, isomer-specific separation required, -20°C storage for stability Protein labeling, live-cell imaging
TAMRA maleimide, 5-isomer C₃₄H₃₃N₅O₆ 631.64 547/573 Lower emission wavelength than ROX, stable in aqueous buffers Flow cytometry, intracellular probes
Cyanine5 maleimide C₃₆H₃₆N₆O₄ 616.71 646/662 Near-infrared emission, superior tissue penetration, water-soluble variants available In vivo imaging, multiplex assays
FAM maleimide, 6-isomer C₂₄H₁₅NO₇ 429.38 495/521 Green fluorescence, smaller size for minimal steric interference Enzyme activity assays, FRET studies
Pyrene maleimide C₁₆H₁₀N₂O₂ 262.26 340/376 Excimer formation (λEm shifts to 470 nm upon dimerization), hydrophobic Membrane protein labeling, proximity assays

Critical Differentiators:

Spectral Range :

  • ROX and TAMRA occupy the orange-red spectrum (~570–600 nm), whereas Cyanine5 and its derivatives extend into near-infrared (>650 nm), reducing autofluorescence in biological samples .
  • Pyrene maleimide emits in the UV range, enabling unique excimer-based applications .

Isomer Complexity :

  • ROX and TAMRA require rigorous isomer separation (5- vs. 6-) to avoid analytical artifacts, unlike Cyanine5 and FAM, which lack positional isomers .

Reactivity and Stability :

  • ROX maleimide exhibits faster thiol reactivity compared to FAM but is less stable than TAMRA, necessitating strict storage at -20°C .
  • Cyanine5 maleimide’s stability in aqueous environments makes it preferable for long-term imaging .

Functional Versatility :

  • Pyrene maleimide’s excimer-forming ability enables proximity-based assays, a feature absent in xanthene-based dyes like ROX .
  • ROX’s brightness and photostability outperform TAMRA in single-molecule tracking .

Research Findings and Practical Considerations

  • Cross-Linking Artifacts: Maleimide-thiol adducts can introduce conformational heterogeneity in proteins, as observed in symmetrical bifunctional maleimides . ROX maleimide’s monofunctional design mitigates this issue .
  • Derivatization Efficiency : Maleimide dyes like ROX enhance ionization efficiency in mass spectrometry by preventing thiol oxidation, critical for redox metabolomics .
  • Cost and Accessibility : ROX maleimide is priced at ~¥803–6,424/mg, comparable to Cyanine5 but costlier than TAMRA .

Preparation Methods

Starting Material: Rhodamine X (ROX)

  • Rhodamine X is a bright rhodamine dye, commercially available or synthesized via condensation reactions involving phthalic anhydride derivatives and amino-substituted xanthene cores.
  • The 5-isomer refers to the positional isomer where the carboxylic acid or reactive group is located at the 5-position on the aromatic ring system.

Detailed Preparation Procedure

Step Description Reagents/Conditions Notes
1 Isomer Separation Starting rhodamine mixture separated by preparative HPLC Ensures pure 5-isomer for subsequent reactions
2 Activation of Carboxyl Group Conversion of 5-carboxy-X-rhodamine to NHS ester using N-hydroxysuccinimide and a coupling agent (e.g., DCC or EDC) Conducted in dry DMF or DMSO under inert atmosphere
3 Maleimide Coupling Reaction of NHS ester with maleimide-amine derivative Typically at room temperature, monitored by TLC/HPLC
4 Purification Reverse-phase HPLC or silica gel chromatography Separates product from unreacted reagents and isomers
5 Characterization NMR (1H), HPLC-MS, UV-Vis, fluorescence spectroscopy Confirms structure, purity (>95%), and spectral properties

Research Findings and Optimization

  • Isomer Purity : Separation of 5- and 6-isomers is critical because their spectral properties are nearly identical but cause doubling of peaks in HPLC and electrophoresis, complicating analysis and labeling consistency.
  • Maleimide Stability : The maleimide group is sensitive to hydrolysis; thus, the synthesis and storage require protection from moisture and light. Storage at -20°C in the dark is recommended to maintain reactivity for up to 12 months.
  • Solvent Choice : DMSO and DMF are preferred solvents for both synthesis and stock solution preparation due to good solubility of the dye and maleimide derivatives.
  • Fluorescence Enhancement : Incorporation of a C6-linker between the rhodamine core and maleimide increases fluorescence intensity post-conjugation, improving sensitivity in labeling applications.
  • Quantum Yield : The final product exhibits a quantum yield of approximately 1.00, indicating near-perfect fluorescence efficiency, essential for sensitive detection in bioassays.

Data Table: Spectral and Physical Properties of this compound

Property Value Notes
Molecular formula C$${39}$$H$${36}$$N$$4$$O$$6$$ Confirmed by MS and NMR
Molecular weight (g/mol) 656.73 High purity confirmed
Appearance Red powder Stable solid
Solubility Good in DMSO, DMF Suitable for labeling reactions
Absorption maximum (nm) 570 Matches rhodamine dye properties
Emission maximum (nm) 591 Bright fluorescence
Fluorescence quantum yield ~1.00 High efficiency
Storage conditions -20°C, dark, desiccated Maintains maleimide reactivity

Summary of Preparation Method Advantages

Q & A

Q. How to design a time-resolved experiment tracking protein dynamics using this compound?

  • Methodological Answer : Use pulse-chase labeling: (1) Pulse cells with this compound under controlled conditions, (2) quench unreacted dye with excess β-mercaptoethanol, and (3) track fluorescence over time via time-lapse microscopy. Normalize data to initial fluorescence intensity and account for photobleaching using control samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.